N-(4-chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(4-Chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS: EN300-138710, Mol. Wt.: 494.55) is an acetamide derivative featuring a 4-chlorophenyl group linked to a thioether bridge and a 1,5-diphenylimidazole moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3OS/c24-18-11-13-19(14-12-18)26-22(28)16-29-23-25-15-21(17-7-3-1-4-8-17)27(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVUDOGABPLNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C21H18ClN3S
- Molecular Weight : 377.91 g/mol
- CAS Number : 29864-19-5
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |
| Escherichia coli | 0.50 μg/mL | 1.00 μg/mL |
| Bacillus subtilis | 0.75 μg/mL | 1.50 μg/mL |
The compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through the following mechanisms:
- Inhibition of Cell Proliferation : The compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Induction of Apoptosis : Flow cytometry assays revealed increased annexin V-positive cells, indicating apoptotic cell death.
- Cell Cycle Arrest : The compound causes G2/M phase arrest, leading to decreased cell division .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), key enzymes involved in DNA replication and folate metabolism, respectively. IC50 values for these targets range from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of imidazole compounds, including this compound. The results indicated that this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, outperforming many traditional antibiotics .
Study 2: Anticancer Activity
In a separate investigation focusing on anticancer properties, the compound was tested on several cancer cell lines. Results showed a significant reduction in cell viability and induction of apoptosis in MCF-7 cells at concentrations as low as 10 μM . The study concluded that the compound has potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing imidazole and thioether moieties exhibit significant anticancer properties. N-(4-chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been evaluated for its cytotoxic effects against various cancer cell lines. Research suggests that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have demonstrated its effectiveness against a range of bacterial strains, indicating that it may serve as a potential lead compound for developing new antibiotics. The presence of the imidazole ring is particularly noteworthy, as it is known to enhance the antimicrobial activity of various compounds .
1.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary findings suggest that it may inhibit inflammatory cytokines and pathways involved in chronic inflammation, which could be beneficial for treating inflammatory diseases .
Biological Research
2.1 Mechanistic Studies
The compound serves as an important tool in mechanistic studies aimed at understanding the biological roles of imidazole-containing compounds. Its structure allows researchers to explore the interactions between imidazole derivatives and biological targets such as enzymes and receptors, contributing to the broader understanding of drug design .
2.2 Structure-Activity Relationship (SAR) Studies
This compound is utilized in SAR studies to identify the critical structural features responsible for its biological activity. By modifying various parts of the molecule, researchers can determine how changes affect potency and selectivity, guiding future drug development efforts .
Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
A study conducted on the cytotoxic effects of this compound involved testing against several cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole Ring
N-(4-Chlorophenyl)-2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS: 338426-25-8)
- Structural Difference : A methyl group replaces one phenyl group on the imidazole ring.
- However, the absence of a second phenyl group may reduce π-π stacking interactions in crystal packing .
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I)
- Structural Difference: A diaminopyrimidine ring replaces the imidazole.
- Impact : The pyrimidine ring introduces additional hydrogen-bonding sites (NH₂ groups), forming intramolecular N—H⋯N bonds (S(7) motif) and inversion dimers (R₂²(8) motif) in crystals. The dihedral angle between the pyrimidine and chlorophenyl rings (42.25°) is smaller than in imidazole analogs, suggesting distinct conformational flexibility .
Heterocyclic Core Modifications
2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Difference : A pyrazolone ring replaces the imidazole.
- Impact : The pyrazolone’s ketone group enables N—H⋯O hydrogen bonding, forming R₂²(10) dimers. The dihedral angles between the dichlorophenyl and pyrazolone rings (80.70°) indicate significant steric repulsion, contrasting with the planar imidazole systems .
N-(6-Methoxybenzothiazole-2-yl)-2-(4-Chlorophenyl)acetamide
- Structural Difference : A benzothiazole ring replaces the imidazole.
- Benzothiazole’s rigid structure may favor intercalation in biological targets .
Sulfonyl and Thiazole Derivatives
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Structural Difference : A sulfonyl group bridges the imidazole and phenyl rings.
- This modification is absent in the target compound but is common in protease inhibitors .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide
Crystallographic Data
Spectroscopic and Physical Properties
IR and NMR Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
